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Introduction

Evans Blue (EB) is an azo dye that avidly binds to serum albumin. Under normal physiological
conditions, the Evans Blue-albumin complex is confined to the intravascular space due to the
integrity of the endothelial barrier. In pathologies characterized by increased vascular
permeability, such as inflammation, tumor angiogenesis, or vascular diseases, this complex
extravasates into the surrounding tissue. The amount of dye accumulated in the tissue is
directly proportional to the extent of vascular leakage. This application note provides a detailed
protocol for the spectrophotometric quantification of Evans Blue dye in tissue samples as a
reliable method to assess vascular permeability.[1][2][3][4]

The principle of the assay involves the intravenous injection of Evans Blue, followed by a
circulation period to allow for extravasation into tissues with compromised vascular integrity.[2]
After removal of intravascular dye by perfusion, the tissue of interest is harvested. The Evans
Blue dye is then extracted from the tissue using formamide and quantified by measuring its
absorbance with a spectrophotometer.[1][2][5]

Signaling Pathways and Experimental Logic

The following diagram illustrates the principle of the Evans Blue vascular permeability assay.
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Caption: Principle of the Evans Blue vascular permeability assay.

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for quantifying Evans Blue
in tissue.

l. Materials and Reagents

o Evans Blue dye (Sigma-Aldrich, Cat. No. E2129 or equivalent)

e Phosphate-Buffered Saline (PBS), pH 7.4, sterile
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o Formamide (Sigma-Aldrich, Cat. No. F9037 or equivalent, high-purity)[5]
o Saline solution (0.9% NacCl), sterile

» Anesthetic agent for animal procedures

 Dissection instruments

e 1.5 mL or 2 mL microcentrifuge tubes

e Homogenizer (optional)

o Water bath or heat block set to 55-60°C[2][6]

o Centrifuge

e Spectrophotometer or 96-well plate reader

o 96-well plates (for plate reader)

Analytical balance

Il. Experimental Workflow Diagram

The overall experimental procedure is outlined in the following workflow.
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Caption: Experimental workflow for Evans Blue quantification in tissue.
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lll. Detailed Methodologies

A. Preparation of Evans Blue (EB) Solution

e Prepare a 0.5% (w/v) solution of Evans Blue in sterile PBS. For example, dissolve 50 mg of
Evans Blue powder in 10 mL of sterile PBS.

e Ensure the dye is completely dissolved. If necessary, filter-sterilize the solution using a 0.22
pum syringe filter to remove any particulate matter.[2]

B. In Vivo Administration of Evans Blue

o Administer the 0.5% Evans Blue solution to the experimental animal via intravenous (1V)
injection (e.g., through the tail vein in mice). A typical dose is 30-50 mg/kg body weight.[6]

» Allow the dye to circulate for a predetermined period, typically 30 to 60 minutes.[7] This time
should be kept consistent across all experimental groups.

C. Tissue Collection and Preparation
e Following the circulation period, deeply anesthetize the animal.

o Perform a transcardial perfusion with saline (0.9% NaCl) to flush the vasculature and remove
intravascular Evans Blue-albumin complex. Continue perfusion until the fluid exiting the right
atrium is clear. This step is critical for accurate measurement of extravasated dye.[8]

o Carefully dissect the tissue of interest (e.g., brain, lung, liver, spinal cord).

o Gently blot the tissue to remove excess fluid and weigh it accurately using an analytical
balance. Record the wet weight.[2] Tissues can be processed immediately or flash-frozen in
liquid nitrogen and stored at -80°C for later analysis.[9]

D. Evans Blue Extraction from Tissue
e Place the weighed tissue sample into a microcentrifuge tube.

» Add a specific volume of pure formamide. A common ratio is 500 pL to 1 mL of formamide
per 50-100 mg of tissue.[2][5] It is crucial to use the same ratio for all samples and
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standards.

Incubate the samples in a water bath or heat block at 55-60°C for 24 to 48 hours to allow for
complete extraction of the dye from the tissue.[2][5][9] The tubes should be sealed to prevent

evaporation.

After incubation, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 20-30 minutes to
pellet any tissue debris.[5][6]

Carefully collect the supernatant containing the extracted Evans Blue for spectrophotometric

analysis.
. Preparation of Standard Curve
Prepare a stock solution of Evans Blue in formamide (e.g., 50 pug/mL).

Create a series of serial dilutions from the stock solution to generate standards with known
concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 pg/mL). Use pure formamide as the blank (0

pg/mL).

These standards must be treated in the same manner as the samples (i.e., read in the same
type of plate or cuvette).

. Spectrophotometric Measurement

Transfer an aliquot (e.g., 100-200 pL) of the supernatant from each sample and each
standard into the wells of a 96-well plate or a cuvette.

Measure the optical density (OD) at the absorbance maximum of Evans Blue, which is
approximately 620 nm (ODs20).[1][2][9] Use pure formamide as a blank.

Optional Turbidity Correction: Formamide extracts can sometimes be turbid, which can
interfere with absorbance readings. To correct for this, measure the absorbance at a second
wavelength where Evans Blue does not absorb, such as 740 nm (ODv740).[1][2][10] The
corrected absorbance can be calculated using a formula, for example: Corrected ODs20 =
ODsé20 - (1.426 x OD740 + 0.030).[6] A simpler correction is to subtract the OD740 reading from
the ODe20 reading.[5]
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G. Data Analysis and Quantification

¢ Plot the absorbance values (Corrected ODe20) of the standards against their known
concentrations to generate a standard curve. Perform a linear regression to obtain the
equation of the line (y = mx + ¢) and the R2 value.

» Use the equation from the standard curve to calculate the concentration of Evans Blue (in
pg/mL) in each tissue extract supernatant.

» Normalize the amount of Evans Blue to the initial weight of the tissue sample. The final result
is typically expressed as ug of Evans Blue per gram of tissue (ug/g).

Calculation Formula: EB Concentration (pg/g tissue) = (Concentration from Std. Curve [pug/mL]
x Volume of Formamide [mL]) / (Tissue Weight [g])

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from

the experiment.
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Total EB
. EB
Tissue OD740 Correct . per
Sample ] ) Conc. in
Group Weight ODs20 (Option  ed gram of
ID Extract )
(mg) al) ODs20 Tissue
(ng/mL)
(nglg)
CTRL-1 Control 105.2 0.085 0.012 0.073 1.83 17.39
CTRL-2 Control 98.7 0.079 0.011 0.068 1.70 17.22
Treatmen
TRT-1 . 101.5 0.254 0.015 0.239 5.98 58.92
Treatmen
TRT-2 ) 103.8 0.288 0.016 0.272 6.80 65.51
Standard
1 N/A N/A 0.040 N/A 0.040 1.0 N/A
Standard
) N/A N/A 0.200 N/A 0.200 5.0 N/A
Standard
3 N/A N/A 0.400 N/A 0.400 10.0 N/A

Note: The data presented in this table is for illustrative purposes only. "Corrected ODe20" is
calculated here as ODe20 - OD740 for simplicity. Calculations assume 1 mL of formamide was
used for extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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